molecular formula C18H22N4OS B2615085 2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-76-7

2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2615085
CAS RN: 869342-76-7
M. Wt: 342.46
InChI Key: ODBDIKFRGZJOAH-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.

Scientific Research Applications

Pharmacological Applications

Piperidine derivatives, which are structurally related to your compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . The piperidine moiety is common in the structure of many heterocyclic compounds, which are significant in the pharmaceutical industry .

Antiviral Agents

There is potential for the development of antiviral agents from piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anti-depressant Molecules

Piperidine derivatives have been used in the synthesis of anti-depressant molecules . An effective and convenient procedure for the Michael addition using Fe (acac) 3 (5 mol%) as an effective catalyst, which catalyzes the Michael addition reaction of nitromethane to chalcone to produce corresponding γ-nitroketone derivatives with good yields under milder conditions .

Antiviral Agents

New isatin derivatives, which are structurally related to your compound, have been synthesized as broad-spectrum antiviral agents . Their activities have been assessed using in vitro and in silico approaches .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Drug Design

Piperidines are among the most important synthetic fragments for designing drugs . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Future Directions

The future research directions for this compound could include further studies on its synthesis, its chemical properties, its potential biological activities, and its safety profile .

properties

IUPAC Name

2-methyl-5-[(3-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-12-7-6-8-14(11-12)15(21-9-4-3-5-10-21)16-17(23)22-18(24-16)19-13(2)20-22/h6-8,11,15,23H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBDIKFRGZJOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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